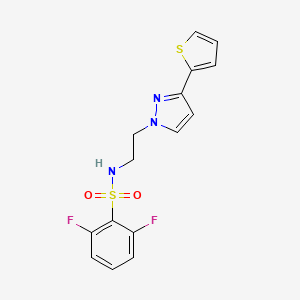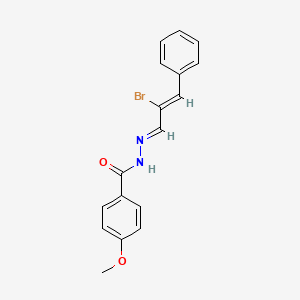
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide, also known as BPMBH, is a chemical compound that has gained significant attention in the scientific community. BPMBH is a hydrazone derivative that has been synthesized through a reaction between 4-methoxybenzohydrazide and 2-bromo-3-phenylacryloyl chloride. This compound has been found to possess various biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide is not fully understood. However, studies have suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been shown to possess various biological activities, making it a potential candidate for drug development. However, there are also some limitations to its use. For example, the mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Direcciones Futuras
There are several future directions for the study of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide. One potential avenue is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action and to explore the potential applications of this compound in the treatment of various diseases. Finally, the synthesis of this compound using greener methods is an area of ongoing research.
Métodos De Síntesis
The synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide involves the reaction between 4-methoxybenzohydrazide and 2-bromo-3-phenylacryloyl chloride in the presence of a base. The reaction takes place in an organic solvent and is typically carried out under reflux conditions. The final product is obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been extensively studied for its potential applications in drug development. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has shown promising results in the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-22-16-9-7-14(8-10-16)17(21)20-19-12-15(18)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)/b15-11-,19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTVKVGNIDHJQF-CTGWRUSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2701280.png)

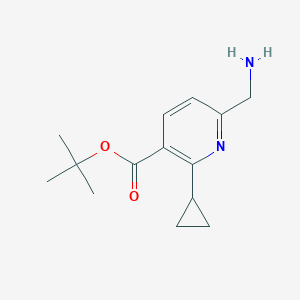
![4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2701284.png)
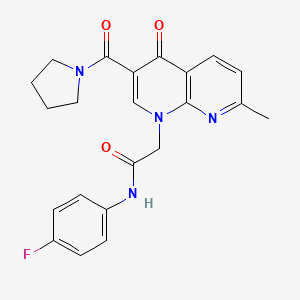
![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
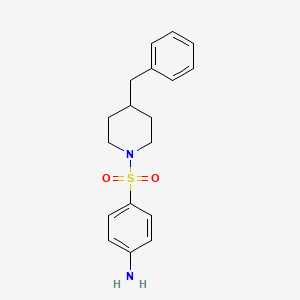
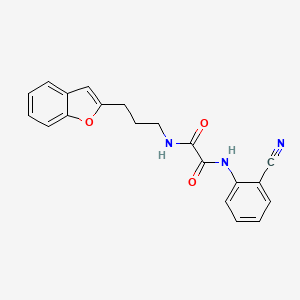
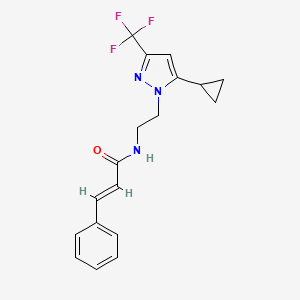
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)
![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)
